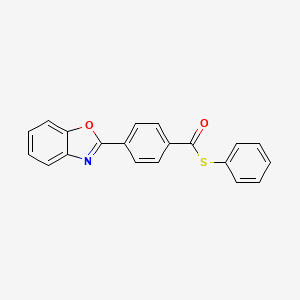
S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate is a compound that belongs to the class of benzothioates, which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is often characterized by the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine . The reaction conditions are generally mild, making the process efficient and yielding high-purity products.
Industrial Production Methods
Industrial production of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are common, involving reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate involves its ability to absorb UV light and generate free radicals, which initiate polymerization reactions. This property makes it an effective photoinitiator in UV-curing processes . Additionally, its interaction with biological targets such as tyrosinase involves binding to the enzyme’s active site, inhibiting its activity and thus reducing melanin production .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Known for its antimicrobial and anticancer properties.
Benzothiazole: Exhibits similar photoinitiation properties but with different absorption spectra.
Thioesters: Commonly used in various industrial applications due to their stability and reactivity.
Uniqueness
S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate stands out due to its unique combination of a benzoxazole ring and a benzothioate moiety, which imparts distinct photophysical and chemical properties. Its ability to act as a photoinitiator with extended UV absorption makes it particularly valuable in applications requiring long-wavelength UV light .
Properties
CAS No. |
62572-77-4 |
|---|---|
Molecular Formula |
C20H13NO2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
S-phenyl 4-(1,3-benzoxazol-2-yl)benzenecarbothioate |
InChI |
InChI=1S/C20H13NO2S/c22-20(24-16-6-2-1-3-7-16)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)23-19/h1-13H |
InChI Key |
MQDDPMUUXPQKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















